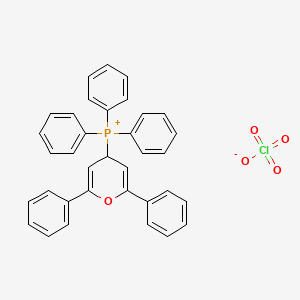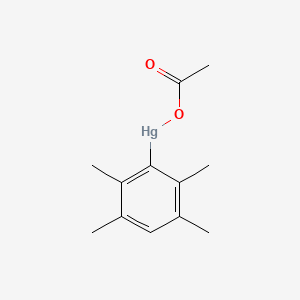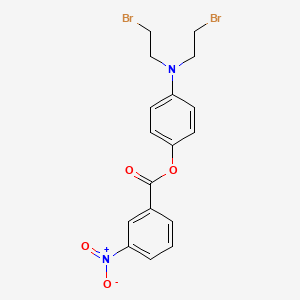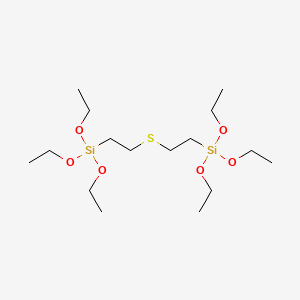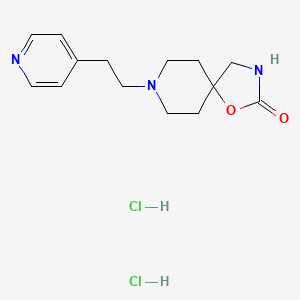
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-pyridyl)ethyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-pyridyl)ethyl)-, dihydrochloride is a chemical compound known for its utility in the preparation of antimicrobial agents, specifically chlorooxazolidinones. This compound has a molecular formula of C7H12N2O2 and a molecular weight of 156.18.
Preparation Methods
The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-pyridyl)ethyl)-, dihydrochloride involves several steps. The primary synthetic route includes the reaction of appropriate starting materials under controlled conditions to form the spirocyclic structure. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions in large reactors with continuous monitoring and optimization of reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-pyridyl)ethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-pyridyl)ethyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various complex molecules, including antimicrobial agents.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development for treating infections.
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-pyridyl)ethyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymatic processes, leading to the death of microbial cells. The exact molecular pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-pyridyl)ethyl)-, dihydrochloride can be compared with other similar compounds, such as:
1-Oxa-3,8-diazaspiro(4.5)decan-2-one: This compound shares the spirocyclic structure but lacks the pyridyl ethyl group, which may affect its biological activity and chemical reactivity.
8-(2-pyridin-4-ylethyl)-1-oxa-3,8-diazaspiro(4.5)decan-2-one: This compound is similar but may have different physicochemical properties due to variations in its substituents.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
23804-99-1 |
|---|---|
Molecular Formula |
C14H21Cl2N3O2 |
Molecular Weight |
334.2 g/mol |
IUPAC Name |
8-(2-pyridin-4-ylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one;dihydrochloride |
InChI |
InChI=1S/C14H19N3O2.2ClH/c18-13-16-11-14(19-13)4-9-17(10-5-14)8-3-12-1-6-15-7-2-12;;/h1-2,6-7H,3-5,8-11H2,(H,16,18);2*1H |
InChI Key |
YJKWBIFMXNQPHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CNC(=O)O2)CCC3=CC=NC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-3-(Hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14699756.png)
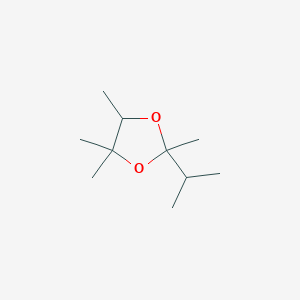
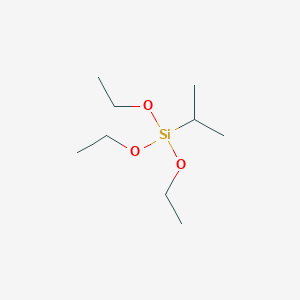
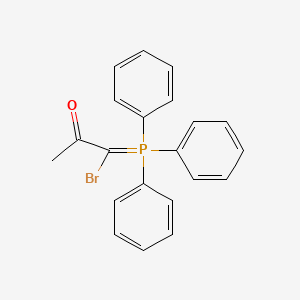

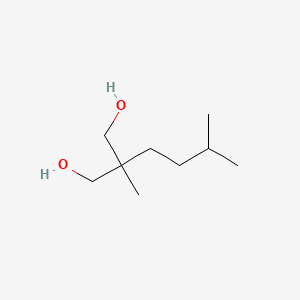
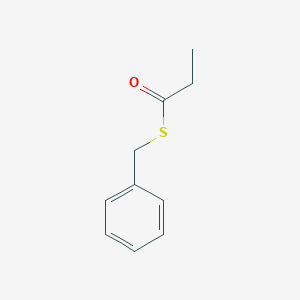
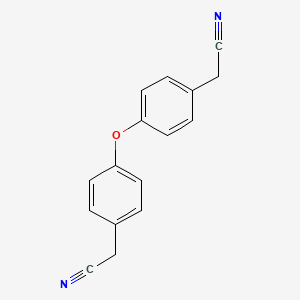

![4-[2-(2-Methoxy-5-methyl-4-sulfophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14699813.png)
